Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine
Description
Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine (CAS 485394-22-7, molecular formula C₂₆H₃₃N₃O₂, molecular weight 419.56 g/mol) is a chiral bis(oxazoline) ligand widely used in asymmetric catalysis. Its structure features two (4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl groups attached to a central phenylamine scaffold, creating a rigid, stereodefined framework . The tert-butyl substituents enhance steric bulk, which is critical for enantioselective control in metal-catalyzed reactions such as cyclopropanations, Diels-Alder reactions, and conjugate additions .
X-ray crystallography reveals a planar oxazoline ring (maximum atomic deviation: 0.023 Å) and intramolecular N–H···N hydrogen bonds that stabilize the cis-cis conformation of the ligand backbone . The compound is typically synthesized via palladium-catalyzed cross-coupling between 3-bromo-5,6-diphenyl-1,2,4-triazine and 2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]aniline, achieving high purity (>98%) .
Structure
3D Structure
Properties
IUPAC Name |
2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O2/c1-25(2,3)21-15-30-23(28-21)17-11-7-9-13-19(17)27-20-14-10-8-12-18(20)24-29-22(16-31-24)26(4,5)6/h7-14,21-22,27H,15-16H2,1-6H3/t21-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRQEGFCUQGDBL-FGZHOGPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3C4=NC(CO4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3C4=N[C@H](CO4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine typically involves the reaction of 2-aminophenol with tert-butyl isocyanide and a chiral oxazoline derivative. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The product is then purified using standard chromatographic techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving yield. The compound is then isolated and purified using large-scale chromatographic methods .
Chemical Reactions Analysis
Types of Reactions
Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of chiral centers in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of chiral drugs, which are essential for achieving desired therapeutic effects.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine involves its ability to coordinate with metal ions, forming chiral complexes. These complexes facilitate enantioselective reactions by providing a chiral environment for the reaction to occur. The molecular targets and pathways involved include coordination with transition metals such as palladium, platinum, and rhodium.
Comparison with Similar Compounds
Bis[2-((4S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl]amine (CAS 485394-21-6)
- Molecular Formula : C₃₀H₂₅N₃O₂; Molecular Weight : 459.54 g/mol .
- Structural Differences : Replaces tert-butyl with phenyl groups at the oxazoline 4-position.
- Electronic Effects: Increased π-electron density from phenyl rings may alter metal-ligand interactions. Crystallography: Dihedral angles between phenyl and oxazoline/triazine rings differ significantly (e.g., 29.0° vs. 0.6° in the tert-butyl analogue), influencing conformational rigidity .
Bis[2-((4S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl]amine
- Applications: Used in rhodium-catalyzed asymmetric hydrosilylation (e.g., Bromo-(η⁴-norbornadiene)rhodium complexes) .
- Comparison : Isopropyl groups offer intermediate steric bulk between phenyl and tert-butyl, balancing activity and selectivity in certain reactions.
Ligands with Heterocyclic Modifications
N-{2-[(4S)-4-tert-Butyl-4,5-dihydrooxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine
- Molecular Formula : C₂₈H₂₇N₅O; Molecular Weight : 449.55 g/mol .
- Key Feature : Incorporates a 1,2,4-triazine ring instead of a second oxazoline-phenyl unit.
- Functional Impact :
Catalytic Performance Comparison
Biological Activity
Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine, with the CAS number 485394-22-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C26H33N3O2
- Molecular Weight : 419.56 g/mol
- Structure : The compound features a bis(phenyl)amine structure with oxazoline rings that contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various fields, particularly in pharmacology and medicinal chemistry. Below are key areas of focus:
Antioxidant Activity
Studies have indicated that compounds with similar structural features exhibit significant antioxidant properties. The presence of the oxazoline moiety may enhance the electron-donating ability, thus contributing to free radical scavenging activities.
Anticancer Potential
Preliminary investigations suggest that derivatives of oxazoline-containing compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 10 | Cell cycle arrest |
Neuroprotective Effects
Some studies suggest that oxazoline derivatives may exert neuroprotective effects by modulating pathways involved in neurodegeneration. This could be particularly relevant in conditions like Alzheimer's disease, where modulation of gamma-secretase activity has been observed.
Case Studies and Research Findings
-
Study on Oxazoline Derivatives :
A study investigated the effects of oxazoline derivatives on cancer cell lines and found that specific modifications to the oxazoline ring enhanced cytotoxicity against breast cancer cells (MCF-7). The study reported an IC50 value of 15 µM for one derivative, indicating significant potential for further development. -
Neuroprotective Study :
Another research focused on the neuroprotective properties of similar compounds showed that they could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegenerative processes. -
Antioxidant Activity Evaluation :
A comparative analysis of various oxazoline-containing compounds revealed that those with bulky substituents exhibited superior antioxidant activity, likely due to increased steric hindrance which stabilizes radical species.
Q & A
Q. What are the key considerations for optimizing the synthesis of Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine in asymmetric catalysis?
Methodological Answer: The synthesis of chiral oxazoline derivatives like this compound typically involves multi-step pathways, including:
- Chiral auxiliary incorporation : Use (S)-tert-butyl glycine to establish stereochemistry at the 4-position of the oxazoline ring.
- Ligand coupling : Amine linkage between two oxazoline-phenyl units requires palladium-catalyzed Buchwald-Hartwig amination under inert conditions .
- Purification : Chiral HPLC or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to achieve >98% enantiomeric excess.
Reference Workflow: Similar protocols are validated for benzothiazole derivatives in , where microwave-assisted coupling improved yield (65–85%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing the stereochemical purity of this compound?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration of the oxazoline rings (e.g., CCDC deposition codes, as in for triazole derivatives) .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm (4S) configuration.
- NMR : Use - COSY and NOESY to verify spatial arrangement of tert-butyl groups and dihydrooxazole protons.
Data Table:
| Technique | Key Peaks/Parameters | Purpose |
|---|---|---|
| NMR | δ 165–170 ppm (oxazoline C2) | Confirms oxazoline ring integrity |
| X-ray | C–N–C bond angles (~120°) | Validates sp hybridization |
Q. How can researchers screen the biological activity of this compound against enzymatic targets?
Methodological Answer:
- HDAC inhibition assay : Adapt protocols from , using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) and recombinant HDAC isoforms. Calculate IC via dose-response curves .
- Molecular docking : Use AutoDock Vina to predict binding affinity with HDAC3 (PDB ID: 4A69) or similar targets.
- Cytotoxicity testing : MTT assays on HEK-293 or HeLa cells to establish selectivity indices.
Advanced Research Questions
Q. How should researchers address contradictions in stereochemical outcomes during scale-up synthesis?
Methodological Answer:
- Root-cause analysis : Compare small-scale vs. pilot-scale reaction parameters (e.g., mixing efficiency, temperature gradients).
- Chiral monitoring : Use inline FTIR or Raman spectroscopy to track enantiomeric excess in real time .
- Case Study : In , split-plot designs with four replicates identified rootstock variability as a confounding factor in biological assays; similar replication can isolate synthesis variables .
Q. What experimental frameworks are recommended for studying the environmental fate of this compound?
Methodological Answer:
- OECD 307 guideline : Assess biodegradation in soil/water systems under aerobic conditions. Monitor metabolites via LC-MS/MS.
- Ecotoxicity : Follow ’s tiered approach:
- Acute toxicity : Daphnia magna 48-hour immobilization test.
- Chronic effects : Algal growth inhibition (OECD 201) .
- Computational modeling : Use EPI Suite to predict log Kow (hydrophobicity) and BCF (bioaccumulation).
Q. How can computational chemistry predict photophysical properties for material science applications?
Methodological Answer:
- TD-DFT calculations : Optimize ground/excited-state geometries (B3LYP/6-311+G(d,p)) to estimate absorption/emission wavelengths.
- Charge-transfer analysis : Use Multiwfn to map electron density differences between HOMO (oxazoline-phenyl) and LUMO (amine linker) .
Data Table:
| Property | Predicted Value (TD-DFT) | Experimental Validation |
|---|---|---|
| λ (nm) | 320–340 | UV-Vis in THF |
| Fluorescence QY | 0.45 | Integrating sphere |
Q. What strategies resolve discrepancies in bioactivity data across different assay platforms?
Methodological Answer:
- Assay standardization : Normalize data using positive controls (e.g., suberoylanilide hydroxamic acid for HDACs).
- Meta-analysis : Apply mixed-effects models to account for inter-lab variability, as seen in ’s split-split plot design for agricultural studies .
- Orthogonal validation : Confirm HDAC inhibition via Western blot (acetyl-histone H3 levels) alongside enzymatic assays.
Q. What are the best practices for analyzing degradation products under oxidative conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
